
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one is a chiral compound with a unique structure that includes a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 4-hydroxy-3,3-dimethylbutanoic acid with isopropylamine, followed by cyclization using a dehydrating agent such as thionyl chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, influencing their activity. The isopropyl and dimethyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(5S)-5-Iododihydro-2,4 (1H,3H)-pyrimidinedione: This compound shares a similar pyrrolidinone structure but differs in its functional groups and reactivity.
(4S,5S)-1,2-dithiane-4,5-diol: Another compound with a similar ring structure but different substituents.
Uniqueness
(5S)-4-Hydroxy-5-isopropyl-3,3-dimethylpyrrolidin-2-one is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties
特性
分子式 |
C9H17NO2 |
|---|---|
分子量 |
171.24 g/mol |
IUPAC名 |
(5S)-4-hydroxy-3,3-dimethyl-5-propan-2-ylpyrrolidin-2-one |
InChI |
InChI=1S/C9H17NO2/c1-5(2)6-7(11)9(3,4)8(12)10-6/h5-7,11H,1-4H3,(H,10,12)/t6-,7?/m0/s1 |
InChIキー |
NZMMYSFWNNKXTI-PKPIPKONSA-N |
異性体SMILES |
CC(C)[C@H]1C(C(C(=O)N1)(C)C)O |
正規SMILES |
CC(C)C1C(C(C(=O)N1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


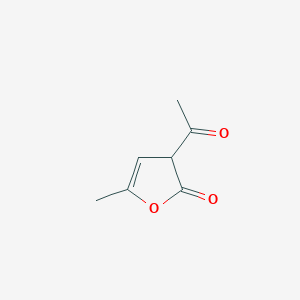
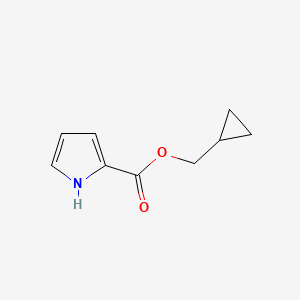
![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)
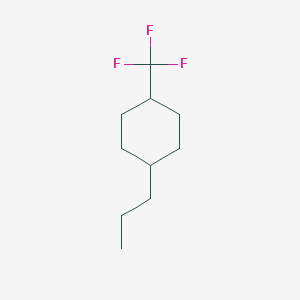
![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)
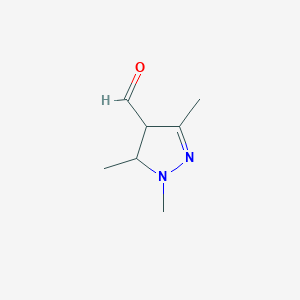

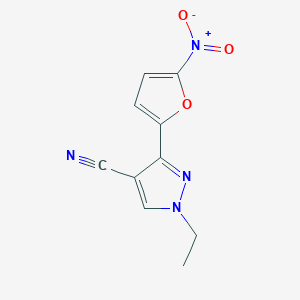
![Benzenesulfonic acid, 3-[[[(3-heptadecyl-1,5-dihydro-5-thioxo-4H-1,2,4-triazol-4-yl)amino]carbonyl]amino]-, monosodium salt](/img/structure/B12871491.png)

![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)


![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)
